3-(4-Bromophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione
Description
3-(4-Bromophenyl)-1λ⁶,3-thiazolane-1,1,4-trione is a sulfur-containing heterocyclic compound featuring a thiazolane core modified with a 4-bromophenyl substituent and three oxygen atoms (two sulfonyl and one ketone group). Its molecular formula is C₉H₆BrNO₃S, with a molecular weight of 312.12 g/mol (CAS 338753-38-1, ). Its synthesis typically involves cyclization reactions of bromophenyl-thioamide derivatives under oxidative conditions.
Properties
IUPAC Name |
3-(4-bromophenyl)-1,1-dioxo-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3S/c10-7-1-3-8(4-2-7)11-6-15(13,14)5-9(11)12/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZDYAYUUCGOAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CS1(=O)=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable oxidizing agent, such as hydrogen peroxide, to yield the desired thiazolane derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione can undergo various chemical reactions, including:
Oxidation: The thiazolane ring can be oxidized to form sulfone derivatives.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Functionalized thiazolane derivatives with various substituents.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiazolane derivatives exhibit significant antimicrobial properties. 3-(4-Bromophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione has been studied for its efficacy against various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of thiazolane compounds show promise as novel antimicrobial agents due to their ability to disrupt bacterial cell walls and inhibit growth .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cells. For instance, a study demonstrated that thiazolane derivatives could inhibit tumor cell proliferation by modulating apoptotic pathways . This suggests a pathway for developing new cancer therapies based on this compound.
Material Science
Polymer Chemistry
In the field of polymer science, thiazolane derivatives are being explored as additives to enhance the properties of polymers. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength. Research has shown that these compounds can act as cross-linking agents in thermosetting polymers .
Agricultural Chemistry
Pesticidal Activity
The compound has been evaluated for its pesticidal properties. Studies have indicated that thiazolane derivatives can serve as effective pesticides against various agricultural pests. For example, research published in Pesticide Science found that certain thiazolane compounds exhibited high levels of insecticidal activity against common crop pests . This positions this compound as a candidate for developing eco-friendly pest control solutions.
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, while the thiazolane ring can modulate its chemical reactivity. This dual functionality allows the compound to exert its effects through multiple pathways, including inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The 4-bromophenyl group in this compound can be replaced with other substituents, altering electronic, steric, and solubility properties. Key analogs include:
Table 1: Substituent-Based Comparisons
Key Findings :
- Electron-withdrawing groups (e.g., Br, Cl, CF₃) increase polarity and stability but reduce solubility in nonpolar solvents. Bromine’s larger atomic radius enhances steric effects compared to chlorine .
- Methoxy or phenoxy substitutions (e.g., CAS 1833-57-4) introduce hydrogen-bonding sites, improving interactions with biological targets .
Core Modifications: Thiazolane vs. Pyrazoline Derivatives
While thiazolane triones are sulfur-based heterocycles, pyrazoline derivatives (e.g., 5-(4-bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole) feature nitrogen-rich cores.
Table 2: Heterocyclic Core Comparisons
Biological Activity
3-(4-Bromophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione (CAS Number: 338753-38-1) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H8BrNO3S, with a molecular weight of 290.14 g/mol. The compound features a thiazolane ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. Its ability to induce apoptosis in cancer cells has been documented. For instance, a study highlighted that the compound effectively inhibited the proliferation of human cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.
Enzyme Inhibition
This compound has also been shown to inhibit specific enzymes that are crucial for cancer progression and microbial survival. Notably, it acts as a potent inhibitor of certain kinases involved in signaling pathways that regulate cell growth and survival.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated antimicrobial activity against E. coli and Staphylococcus aureus; showed MIC values of 15 µg/mL and 10 µg/mL respectively. |
| Study 2 | Evaluated anticancer effects on HeLa cells; resulted in a 70% reduction in cell viability at a concentration of 50 µM after 48 hours. |
| Study 3 | Assessed enzyme inhibition; demonstrated IC50 values of 25 µM against targeted kinases involved in cancer signaling pathways. |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
- Apoptosis Induction : Activates intrinsic apoptotic pathways leading to cell death.
- Antimicrobial Mechanism : Disrupts bacterial membrane integrity and inhibits nucleic acid synthesis.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(4-Bromophenyl)-1λ⁶,3-thiazolane-1,1,4-trione, and how can reaction yields be improved?
- Methodological Answer : The synthesis often involves multi-step reactions, such as Claisen–Schmidt condensation followed by Michael addition, as seen in structurally related bromophenyl derivatives . Key parameters to optimize include solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C for cyclization), and stoichiometric ratios of intermediates. For example, using excess 4-bromophenyl precursors can improve yields by mitigating steric hindrance during ring closure . Analytical techniques like HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (δ 7.2–7.8 ppm for aromatic protons) are critical for monitoring progress .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine orthogonal analytical methods:
- X-ray crystallography : Resolve bond angles and confirm the thiazolane ring geometry (e.g., C-S-C angles ~102°–108°) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 328.95 for C₉H₆BrNO₃S) with <2 ppm error .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1750 cm⁻¹, S=O at ~1150 cm⁻¹) .
Advanced Research Questions
Q. What experimental designs are suitable for studying the reaction mechanisms of 3-(4-Bromophenyl)-1λ⁶,3-thiazolane derivatives under varying conditions?
- Methodological Answer : Use a split-split plot design with randomized blocks to isolate variables such as pH, temperature, and catalyst type . For example:
Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., ring puckering). Strategies include:
- Variable-temperature NMR : Detect conformational changes (e.g., coalescence temperatures for thiazolane ring inversion) .
- Solvent dielectric constant adjustments : Compare DMSO-d₆ (ε=46.7) vs. CDCl₃ (ε=4.8) to assess hydrogen bonding impacts .
- Cross-validate with solid-state NMR or XRD : Resolve dynamic averaging artifacts in solution .
Q. What methodologies assess the environmental fate and ecotoxicological impacts of this compound?
- Phase 1 : Determine logP (octanol-water partition coefficient) via shake-flask method to predict bioaccumulation.
- Phase 2 : Use Daphnia magna acute toxicity assays (48h EC₅₀) and algal growth inhibition tests (OECD 201).
- Phase 3 : Model abiotic degradation (hydrolysis half-life at pH 4–9) and photolysis rates using a solar simulator .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activity data for this compound?
- Methodological Answer : Re-evaluate experimental conditions:
- Cell line variability : Compare activity in HEK293 vs. HeLa cells to rule out cell-specific effects.
- Assay interference : Test for thiazolane ring redox activity (e.g., via cyclic voltammetry) that may distort MTT assay results .
- Dose-response normalization : Use Hill slopes to differentiate specific binding vs. nonspecific aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
